molecular formula C16H15F3N2O3S B322209 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B322209
M. Wt: 372.4 g/mol
InChI Key: LZQWHSWXWGGNTJ-UHFFFAOYSA-N
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C16H15F3N2O3S and a molecular weight of 372.4 g/mol

Preparation Methods

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylaniline, 4-nitrobenzenesulfonyl chloride, and trifluoroacetic anhydride.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the nitro group in 4-nitrobenzenesulfonyl chloride with the amino group of 3,5-dimethylaniline, followed by the acylation of the resulting sulfonamide with trifluoroacetic anhydride.

Chemical Reactions Analysis

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroacetamide group plays a crucial role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide can be compared with similar compounds, such as:

    N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide: This compound has a similar structure but differs in the position of the methyl groups on the aniline ring.

    N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-thiophenecarboxamide: This compound contains a thiophene ring instead of the trifluoroacetamide group, leading to different chemical properties and applications.

Properties

Molecular Formula

C16H15F3N2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H15F3N2O3S/c1-10-7-11(2)9-13(8-10)21-25(23,24)14-5-3-12(4-6-14)20-15(22)16(17,18)19/h3-9,21H,1-2H3,(H,20,22)

InChI Key

LZQWHSWXWGGNTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)C

Origin of Product

United States

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